methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate
Description
Methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate is a Z-configured α,β-unsaturated enoate ester characterized by:
- 4-oxo-4-(2-phenylethylamino) group: Introduces hydrophobicity via the phenylethyl moiety.
The Z-configuration imposes a planar geometry on the α,β-unsaturated system, affecting electronic distribution and reactivity .
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl (Z)-3-amino-4-oxo-4-(2-phenylethylamino)but-2-enoate |
InChI |
InChI=1S/C13H16N2O3/c1-18-12(16)9-11(14)13(17)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3,(H,15,17)/b11-9- |
InChI Key |
UXZTZWBUFWZCHK-LUAWRHEFSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)NCCC1=CC=CC=C1)\N |
Canonical SMILES |
COC(=O)C=C(C(=O)NCCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate can be achieved through a multi-step process. One common method involves the reaction of methyl acetoacetate with phenylethylamine under acidic conditions to form an intermediate. This intermediate is then subjected to a condensation reaction with an appropriate amine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenylethylamine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenylethylamine derivatives.
Scientific Research Applications
Methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Table 1: Structural and Reactivity Comparison
Electronic and Steric Effects
- Amino vs.
- Phenylethylamino vs.
Research Findings and Implications
- Structural Insights: The Z-configuration is critical for maintaining planarity in α,β-unsaturated systems, as seen in analogues like compound 13 . Substituents at the 3- and 4-positions dictate reactivity: electron-donating groups (e.g., amino) enhance electrophilicity, while electron-withdrawing groups (e.g., benzoylamino) promote cyclization .
- Potential Applications: Unlike sulfonylurea esters (e.g., triflusulfuron), the target compound lacks a triazine core, suggesting divergent biological roles. Its amino and phenylethyl groups may position it as a precursor for bioactive heterocycles or metal chelators.
Biological Activity
Methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a butenoate backbone substituted with an amino group and a phenylethyl moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antioxidant Properties : Many derivatives of amino acids and oxo compounds show significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Anticancer Activity : Some studies have indicated that compounds related to this compound may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Activity : The compound was tested for its ability to scavenge free radicals. Results indicated a strong capacity to reduce oxidative stress, comparable to known antioxidants. This was measured using assays such as CUPRAC (cupric ion reducing antioxidant capacity) and DPPH (1,1-diphenyl-2-picrylhydrazyl) tests.
- Anticancer Mechanisms : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including pancreatic cancer. The mechanism involved the activation of apoptotic pathways, leading to increased cell death rates.
- Enzyme Inhibition Studies : The compound also showed significant inhibition of various enzymes critical in metabolic pathways. For instance, it inhibited glucosidase activity, which is essential in carbohydrate metabolism, potentially providing therapeutic benefits in managing diabetes.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant efficacy of this compound using different concentrations. The results indicated a dose-dependent increase in antioxidant activity.
Case Study 2: Anticancer Activity
In another study, the compound was administered to pancreatic cancer cell lines (PANC-1). The findings revealed that treatment resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
